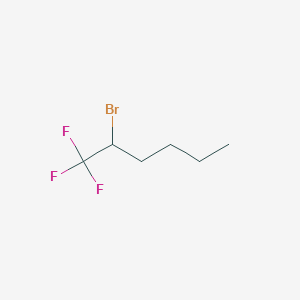

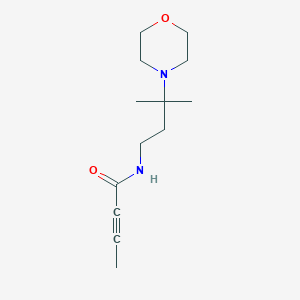

![molecular formula C20H18N4O4S2 B2545762 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1210998-39-2](/img/structure/B2545762.png)

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a derivative of thiazole, a heterocyclic compound that often features in medicinal chemistry due to its diverse biological activities. The structure suggests it could be a part of a series of compounds designed for specific biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involved the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride . Similarly, the synthesis of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives was performed under microwave irradiation, which is a method known for reducing reaction times and improving yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit promising antibacterial activity. Palkar et al. (2017) designed and synthesized novel analogs displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Their study not only highlighted the compounds' antibacterial potency but also assessed cytotoxic activity, indicating the compounds' effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, revealing broad-spectrum antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thiazole derivatives in addressing microbial resistance (Padalkar et al., 2014).

Anticancer Evaluation

Benzothiazole derivatives have also been explored for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines, revealing some compounds with higher activity than the reference drug, suggesting the utility of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Antianaphylactic and Anti-inflammatory Activities

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, exhibiting significant antiallergic activity. These compounds, especially those with isopropyl group at the 7-position, showed potent activity, highlighting the potential of thiazole derivatives in developing antiallergy medications (Nohara et al., 1985).

Angiotensin II Receptor Antagonism

Thiazole derivatives have been investigated for their role in angiotensin II receptor antagonism, which is crucial for managing hypertension. Kohara et al. (1996) synthesized benzimidazole-7-carboxylic acids bearing acidic heterocycles and evaluated their angiotensin II receptor antagonistic activities, finding compounds with high affinity for the AT1 receptor and effective inhibition of the AII-induced pressor response (Kohara et al., 1996).

Mécanisme D'action

Target of Action

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary greatly depending on the specific compound and its substituents.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit certain enzymes, which can lead to their observed biological effects .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antitumor activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of thiazole derivatives can include things like inhibition of enzyme activity, disruption of cell growth, and other effects depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new thiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h5-7,9H,1-4,8,10H2,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZMUSAWVWFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

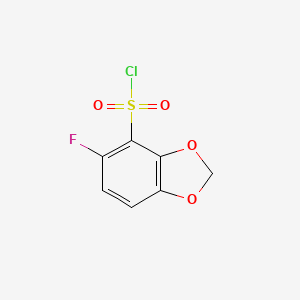

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)

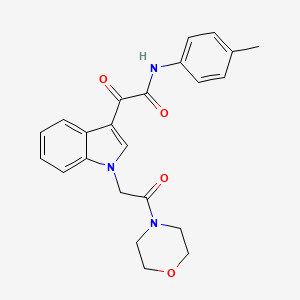

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)

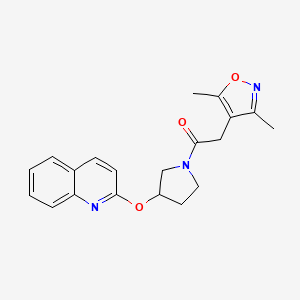

![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)

![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)

![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)